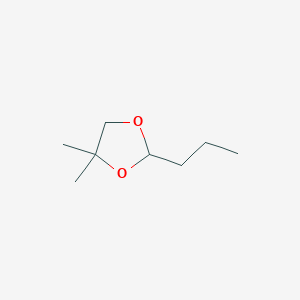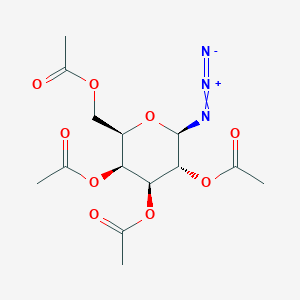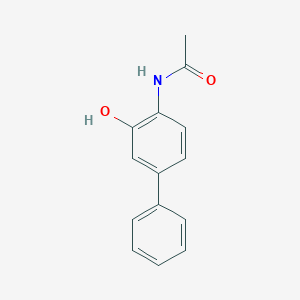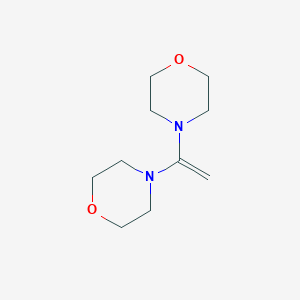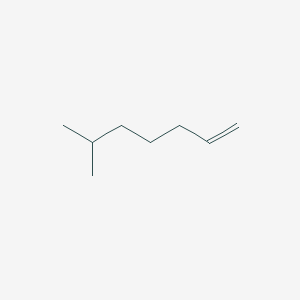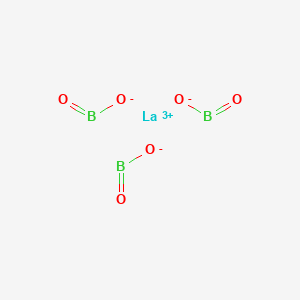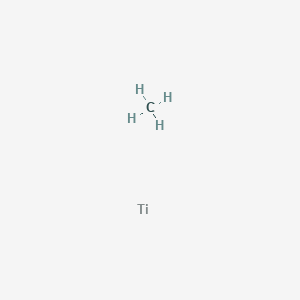
トリメチルシリルメタクリレート
概要
説明
(Trimethylsilyl)methacrylate is a versatile monomer used in the synthesis of various polymers with tailored properties. It plays a significant role in the development of materials for advanced applications, including photoresists, hydrophobic coatings, and advanced polymer structures.
Synthesis Analysis
The synthesis of (Trimethylsilyl)methacrylate-based polymers has been explored through various methodologies, demonstrating the monomer's versatility in polymer chemistry. For instance, poly(2-trimethylsilyl-2-propyl methacrylate) has been synthesized and evaluated as a potential dry-developable chemically amplified photoresist, highlighting its application in lithography due to the significant difference in silicon content between exposed and unexposed regions, enabling pattern formation through oxygen reactive-ion etching (Kim, Kim, & Choi, 1999).
Molecular Structure Analysis
The molecular structure of (Trimethylsilyl)methacrylate polymers has been studied, revealing high isotacticity and chirality in some cases. An example includes the asymmetric anionic polymerization of tris(trimethylsilyl)silyl methacrylate, yielding insoluble polymers with high isotacticity (mm>99%) and a prevailing one-handed helical conformation (Ishitake et al., 2013).
Chemical Reactions and Properties
Chemical reactions of (Trimethylsilyl)methacrylate often involve the polymerization process, where the monomer is converted into polymers with varying properties based on the reaction conditions and catalysts used. For example, the synthesis and NMR and thermogravimetric characterization of block polymers of methyl methacrylate and methacrylic acid were prepared using enolate-initiated anionic polymerization, employing trimethylsilyl methacrylate as a precursor (Santos, Jenkins, & Walton, 1995).
Physical Properties Analysis
The physical properties of (Trimethylsilyl)methacrylate-based polymers are influenced by their molecular structure and composition. For instance, polymers synthesized from (Trimethylsilyl)methacrylate and co-monomers exhibit good thermal stability, with deprotection of specific groups beginning at certain temperatures, which is crucial for their application in lithography and photoresist technology (Kim, Kim, Lee, & Moon, 1999).
科学的研究の応用
ポリマー合成
トリメチルシリルメタクリレートは、ポリマーの合成にしばしば使用されます。 例えば、トリ(トリメチルシリル)シリルメタクリレートの非対称アニオン重合に使用され、高度にアイソタクチックならせん状キラルポリマーが生成されます . このポリマーはラセミ体の化合物に対して高いキラル認識能を示し、高速液体クロマトグラフィー用キラル固定相として使用されています .
重合後修飾
3-(トリメチルシリル)プロパルギルメタクリレートは、関連する化合物であり、アルキン官能化ポリマーおよびコポリマーの合成に使用されるメタクリレート系モノマーです . アルキンの組み込みにより、銅(I)触媒によるアジド-アルキン環状付加(CuAAC)反応やチオール-イン反応などの反応による迅速な重合後修飾が可能になります .
シリコーン変性ポリウレタンアクリレート(SPUA)プレポリマー
トリメチルシリルメタクリレートは、シリコーン変性ポリウレタンアクリレート(SPUA)プレポリマーの調製に使用されてきました . これらのプレポリマーは、ジシクロヘキシルメタン-4, 4′-ジイソシアネート(HMDI)、PPG1000、トリエチレングリコール(TEG)、2-ヒドロキシエチルアクリレート(HEA)、およびトリ(トリメチルシロキシ)シリルプロピル側基を有する多価ヒドロキシアルキルシリコーン(MI-III)から調製されました .
化学反応
トリ(トリメチルシリル)シリル(TTMSS)基は、ハイパーシリル、シスィル、またはスーパースィル基とも呼ばれ、非常にかさ高いシリル基であり、近年、(2þ2)環化、ムカイヤマアルドール反応、およびそのエノールエーテルのカスケード反応など、さまざまな反応でジアステレオ選択性を誘導するために使用されてきました .
安定した片手らせん構造
キラルリガンドの存在下でアニオン開始剤を使用してTTMSSMAを非対称アニオン重合すると、片手らせん構造を持つ光学活性ポリマーを生成する、新規のかさ高いメタクリレートを開発できます .
アイソタクチックラジカル伝播
メタクリレート中のTTMSS基は、トリアリール基によって行われているように、アイソタクチックラジカル伝播を決定するのに十分にかさ高いです .
Safety and Hazards
“(Trimethylsilyl)methacrylate” is considered hazardous. It is highly flammable and in contact with water, it releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer .
作用機序
Target of Action
Trimethylsilyl methacrylate (TMSMA) is primarily used as a monomer in the field of polymer chemistry . Its primary targets are the polymer chains where it is incorporated during the polymerization process .
Mode of Action
TMSMA interacts with its targets (polymer chains) through a process known as polymerization . This process involves the reaction of monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks . In the case of TMSMA, it can be polymerized under anionic conditions to give stereoregular polymers .
Biochemical Pathways
The biochemical pathway of TMSMA primarily involves the process of anionic polymerization . This process leads to the formation of polymers with a specific arrangement of the TMSMA units, which can significantly affect the properties of the resulting polymer .
Pharmacokinetics
It’s worth noting that tmsma is characterized by a high gi absorption and bbb permeant .
Result of Action
The result of TMSMA’s action is the formation of polymers with specific stereochemical configurations . These polymers can have a variety of uses, depending on the specific properties conferred by the stereochemical arrangement of the TMSMA units .
Action Environment
The action of TMSMA is influenced by various environmental factors. For instance, the rate and extent of polymerization can be affected by factors such as temperature and the presence of a catalyst . Additionally, TMSMA is characterized by a vapor pressure of less than 5 mmHg at 25 °C, indicating that it can evaporate into the air from open containers exposed to ambient conditions .
特性
IUPAC Name |
trimethylsilyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-6(2)7(8)9-10(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQNYIRJCLTTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25499-03-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25499-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5074002 | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
13688-56-7 | |
| Record name | Trimethylsilyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13688-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




